REACTION_SMILES
|
[CH3:15][Si:16]([Cl:17])([CH3:18])[CH3:19].[CH3:20][OH:21].[F:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:7][c:8]([F:14])[cH:9][c:10]1[N+:11](=[O:12])[O-:13]>>[F:1][c:2]1[c:3]([C:4](=[O:5])[O:6][CH3:15])[cH:7][c:8]([F:14])[cH:9][c:10]1[N+:11](=[O:12])[O-:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1cc(F)cc([N+](=O)[O-])c1F
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1cc(F)cc([N+](=O)[O-])c1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |